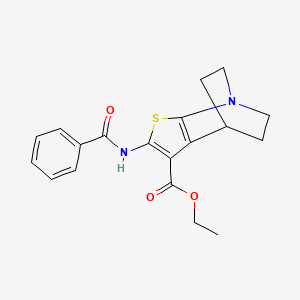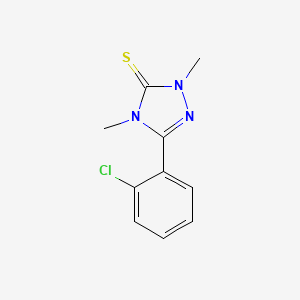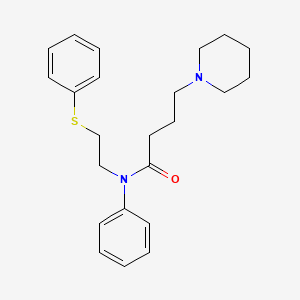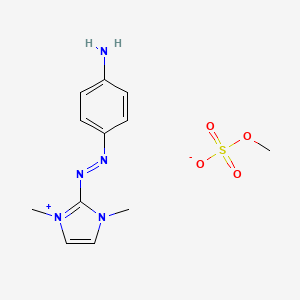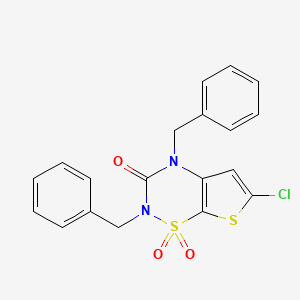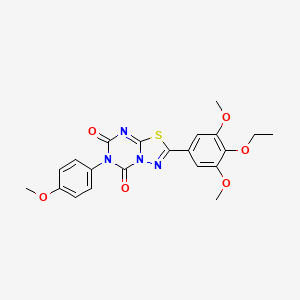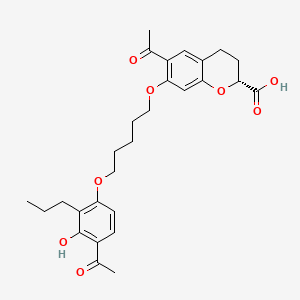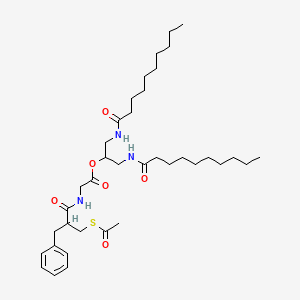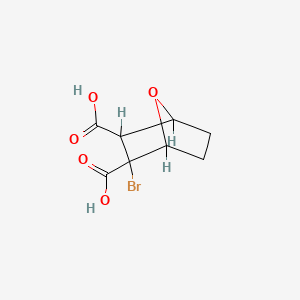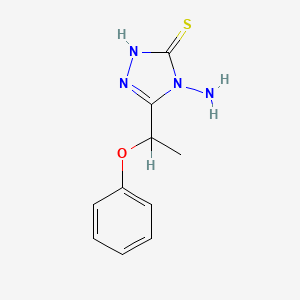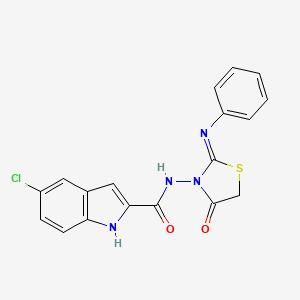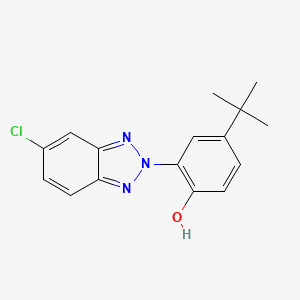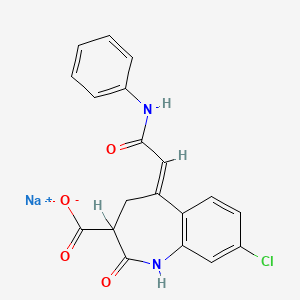
1H-1-Benzazepine-3-carboxylic acid, 8-chloro-2,3,4,5-tetrahydro-2-oxo-5-(2-oxo-2-(phenylamino)ethylidene)-, monosodium salt, (5E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1-Benzazepine-3-carboxylic acid, 8-chloro-2,3,4,5-tetrahydro-2-oxo-5-(2-oxo-2-(phenylamino)ethylidene)-, monosodium salt, (5E)- is a complex organic compound with a unique structure that includes a benzazepine ring, a carboxylic acid group, and various substituents
Preparation Methods
The synthesis of 1H-1-Benzazepine-3-carboxylic acid, 8-chloro-2,3,4,5-tetrahydro-2-oxo-5-(2-oxo-2-(phenylamino)ethylidene)-, monosodium salt, (5E)- involves multiple steps. The synthetic route typically starts with the formation of the benzazepine ring, followed by the introduction of the chloro and oxo groups. The final step involves the addition of the phenylamino and carboxylic acid groups, followed by the formation of the monosodium salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-1-Benzazepine-3-carboxylic acid, 8-chloro-2,3,4,5-tetrahydro-2-oxo-5-(2-oxo-2-(phenylamino)ethylidene)-, monosodium salt, (5E)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and oxo groups allows it to form strong interactions with these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other benzazepine derivatives with different substituents. Compared to these compounds, 1H-1-Benzazepine-3-carboxylic acid, 8-chloro-2,3,4,5-tetrahydro-2-oxo-5-(2-oxo-2-(phenylamino)ethylidene)-, monosodium salt, (5E)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 1H-1-Benzazepine-3-carboxylic acid derivatives with different halogen substituents.
- Benzazepine derivatives with different oxo or amino groups.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
274938-02-2 |
|---|---|
Molecular Formula |
C19H14ClN2NaO4 |
Molecular Weight |
392.8 g/mol |
IUPAC Name |
sodium;(5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylate |
InChI |
InChI=1S/C19H15ClN2O4.Na/c20-12-6-7-14-11(9-17(23)21-13-4-2-1-3-5-13)8-15(19(25)26)18(24)22-16(14)10-12;/h1-7,9-10,15H,8H2,(H,21,23)(H,22,24)(H,25,26);/q;+1/p-1/b11-9+; |
InChI Key |
HNPUPMWMLZSYMO-LBEJWNQZSA-M |
Isomeric SMILES |
C\1C(C(=O)NC2=C(/C1=C/C(=O)NC3=CC=CC=C3)C=CC(=C2)Cl)C(=O)[O-].[Na+] |
Canonical SMILES |
C1C(C(=O)NC2=C(C1=CC(=O)NC3=CC=CC=C3)C=CC(=C2)Cl)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


